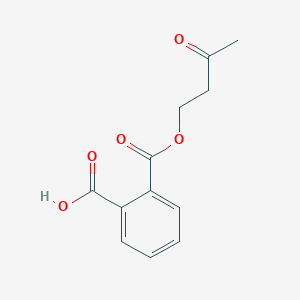
Mono(3-oxobutyl) Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(3-oxobutyl) Phthalate is an organic compound with the molecular formula C12H12O5 It is a phthalate ester, which is a class of compounds commonly used as plasticizers These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-oxobutyl) Phthalate typically involves the esterification of phthalic anhydride with 3-oxobutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the required purity levels for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Mono(3-oxobutyl) Phthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mono(3-oxobutyl) Phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of flexible plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Mono(3-oxobutyl) Phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to changes in gene expression and cellular function, potentially resulting in adverse health effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mono(2-ethylhexyl) Phthalate
- Mono(2-ethylhexyl) Terephthalate
- Mono(2-ethylhexyl) Adipate
Comparison
Mono(3-oxobutyl) Phthalate is unique due to its specific ester group, which imparts distinct chemical properties compared to other phthalates. For example, Mono(2-ethylhexyl) Phthalate is more commonly used as a plasticizer, but this compound may offer different reactivity and biological effects due to its unique structure.
Eigenschaften
Molekularformel |
C12H12O5 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2-(3-oxobutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H12O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
KRPHGQSWTJFGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















